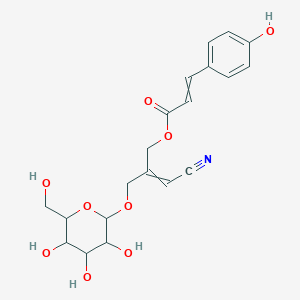
Sutherlandin 5-trans-p-coumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sutherlandin 5-trans-p-coumarate is a naturally occurring cyanogenic glycoside. It is a derivative of p-coumaric acid, which is a hydroxycinnamic acid commonly found in plants. This compound is known for its potential biological activities, including antioxidant and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sutherlandin 5-trans-p-coumarate can be synthesized through organic synthesis and purification techniques. The specific preparation method involves the extraction and isolation of certain natural plant materials, such as willow bark and mistletoe . The synthetic route typically includes the following steps:
Extraction: Plant materials are subjected to solvent extraction to obtain crude extracts.
Isolation: The crude extracts are then purified using chromatographic techniques to isolate this compound.
Synthesis: The isolated compound can undergo further chemical reactions to enhance its purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. These processes are optimized to maximize yield and purity while minimizing costs and environmental impact. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Sutherlandin 5-trans-p-coumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
Applications De Recherche Scientifique
Sutherlandin 5-trans-p-coumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a precursor in the synthesis of other compounds.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.
Medicine: Research is ongoing to explore its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of natural products and as an ingredient in cosmetic formulations.
Mécanisme D'action
The mechanism of action of Sutherlandin 5-trans-p-coumarate involves its interaction with various molecular targets and pathways. It exerts its effects through the following mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-p-coumaroyl-N’-caffeoylputrescine
- Apigenin 7-O-methylglucuronide
- Astragalin
- Nicotiflorin
- Kaempferol 3-neohesperidoside
- Rutin
- Apigenin
- Luteolin
- Linalool-1-oic acid
- Betulalbuside A
- Ursolic acid
Uniqueness
Sutherlandin 5-trans-p-coumarate is unique due to its specific chemical structure and biological activities. Unlike other similar compounds, it possesses a cyanogenic glycoside moiety, which contributes to its distinct properties and potential therapeutic applications .
Propriétés
IUPAC Name |
[3-cyano-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]prop-2-enyl] 3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO9/c21-8-7-13(10-28-16(24)6-3-12-1-4-14(23)5-2-12)11-29-20-19(27)18(26)17(25)15(9-22)30-20/h1-7,15,17-20,22-23,25-27H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEJUHBDYJVLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(=CC#N)COC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)
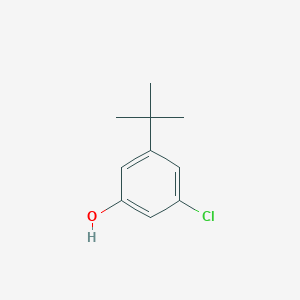
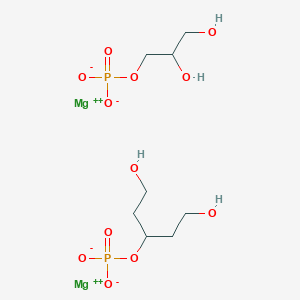


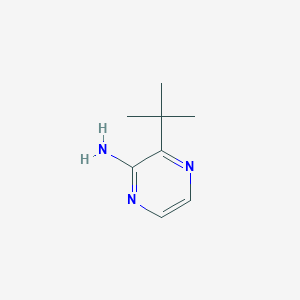
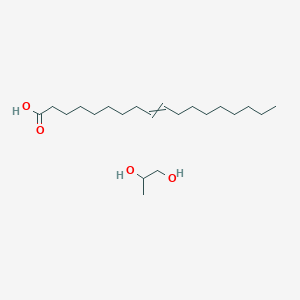
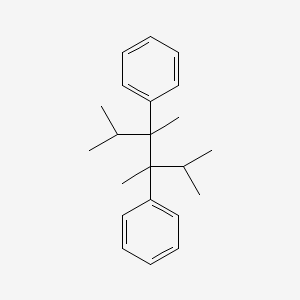
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
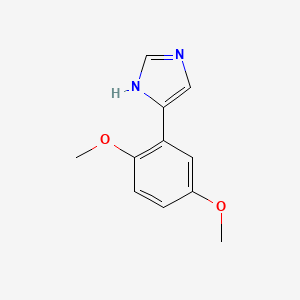
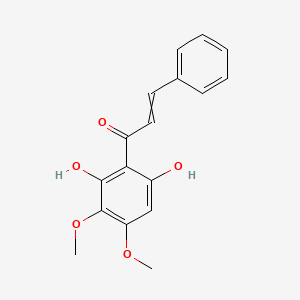
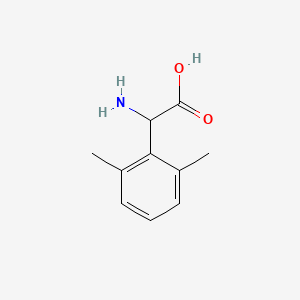
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
